3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-imine
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Overview
Description
3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-imine: is a complex organic compound that features a unique structure combining biphenyl, thiazole, and chromenimine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-imine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the biphenyl-thiazole intermediate, followed by the formation of the chromenimine structure.
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Synthesis of Biphenyl-Thiazole Intermediate
Step 1: Biphenyl-4-carboxylic acid is reacted with thionyl chloride to form biphenyl-4-carbonyl chloride.
Step 2: The biphenyl-4-carbonyl chloride is then reacted with 2-aminothiazole in the presence of a base such as triethylamine to form the biphenyl-thiazole intermediate.
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Formation of Chromenimine Structure
Step 3: The biphenyl-thiazole intermediate is then reacted with salicylaldehyde under acidic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-imine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Used in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-imine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one
- 3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-thione
Uniqueness
3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-imine is unique due to its specific combination of biphenyl, thiazole, and chromenimine moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C24H16N2OS |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
3-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]chromen-2-imine |
InChI |
InChI=1S/C24H16N2OS/c25-23-20(14-19-8-4-5-9-22(19)27-23)24-26-21(15-28-24)18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-15,25H |
InChI Key |
ZGKQOJVDHBCAJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C4=CC5=CC=CC=C5OC4=N |
Origin of Product |
United States |
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